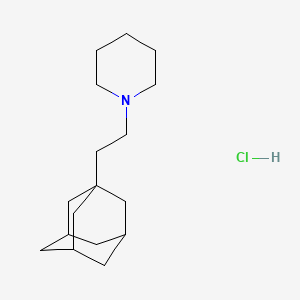
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is a chemical compound with the molecular formula C17-H29-N.Cl-H and a molecular weight of 283.93 It is a derivative of adamantane, a compound known for its rigid, cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride typically involves the reaction of adamantane with 2-piperidinoethyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an ethanolic solution . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is well-stirred to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups.
Scientific Research Applications
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride involves its interaction with molecular targets in the body. The piperidinoethyl group allows the compound to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the adamantane moiety.
2-Piperidinoethyl chloride hydrochloride: Used as an intermediate in the synthesis of the target compound.
Flavoxate hydrochloride: Shares the piperidinoethyl group but has different therapeutic applications.
Uniqueness
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the molecule.
Properties
CAS No. |
52582-76-0 |
|---|---|
Molecular Formula |
C17H30ClN |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-2-5-18(6-3-1)7-4-17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16H,1-13H2;1H |
InChI Key |
BFWINBUSXUXEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















